molecular formula C23H18FN5O B2670551 3-(3-FLUOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866847-15-6

3-(3-FLUOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2670551
CAS No.: 866847-15-6
M. Wt: 399.429
InChI Key: SAWMTJHXSDTQTF-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core with a 3-fluorophenyl substituent at position 3 and a 3-methoxyphenylmethylamine group at position 3. This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) moieties, which may enhance its binding affinity to biological targets.

Properties

IUPAC Name

3-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O/c1-30-18-9-4-6-15(12-18)14-25-22-19-10-2-3-11-20(19)29-23(26-22)21(27-28-29)16-7-5-8-17(24)13-16/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWMTJHXSDTQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-FLUOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.

    Formation of the Quinazoline Ring: This step often involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Introduction of the Fluorophenyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic aromatic substitution reactions or through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-FLUOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with quinazoline and triazole structures exhibit significant anticancer properties. The incorporation of fluorine and methoxy groups can enhance the lipophilicity and bioavailability of these compounds, potentially leading to improved efficacy against various cancer cell lines.

  • Case Study : A related compound demonstrated selective cytotoxicity against human cancer cells by inducing apoptosis through the activation of specific signaling pathways. This suggests that similar compounds could be developed based on the structure of 3-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine.

Antimicrobial Properties

The quinazoline scaffold has been associated with antimicrobial activity. The presence of the triazole ring may also contribute to enhanced interaction with microbial targets.

  • Research Findings : A study reported that derivatives of quinazoline exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This positions 3-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine as a candidate for further investigation in antimicrobial drug development.

Anti-inflammatory Effects

Compounds containing triazole rings have shown potential anti-inflammatory effects by inhibiting specific pathways involved in inflammation.

  • Evidence : Research has indicated that triazole derivatives can suppress the production of pro-inflammatory cytokines in vitro. This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of 3-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can be achieved through multi-step organic reactions involving:

  • Formation of the quinazoline core.
  • Introduction of the triazole ring via cycloaddition reactions.
  • Functionalization with fluorophenyl and methoxyphenyl groups through nucleophilic substitutions.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityReferences
Compound AStructure AAnticancer
Compound BStructure BAntimicrobial
Compound CStructure CAnti-inflammatory

Mechanism of Action

The mechanism of action of 3-(3-FLUOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It can also interact with receptors to modulate their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-N-[(3-Methoxyphenyl)Methyl]-5-Oxo-4,5-Dihydro[1,2,3]Triazolo[1,5-a]Quinazoline-8-Carboxamide (E543-0718)

  • Key Differences :
    • Position 3: 4-Methoxyphenyl (electron-donating) vs. 3-Fluorophenyl (electron-withdrawing) in the target compound.
    • Position 8: Additional carboxamide group absent in the target compound.
  • Implications :
    • The carboxamide may enhance solubility via hydrogen bonding but could reduce membrane permeability.
    • Fluorine’s electronegativity in the target compound may improve receptor binding compared to methoxy .

3-(Benzenesulfonyl)-N-(4-Ethoxyphenyl)Triazolo[1,5-a]Quinazolin-5-Amine

  • Key Differences :
    • Position 3: Benzenesulfonyl (strong electron-withdrawing) vs. 3-Fluorophenyl.
    • Position 5: 4-Ethoxyphenyl (alkyl chain) vs. 3-methoxyphenylmethylamine.
  • Implications :
    • The sulfonyl group increases acidity and may reduce bioavailability.
    • The ethoxy group’s longer alkyl chain in this compound vs. methoxy in the target could alter lipophilicity .

N-[2-(3,4-Diethoxyphenyl)Ethyl]-3-(4-Methylphenyl)Triazolo[1,5-a]Quinazolin-5-Amine

  • Key Differences :
    • Position 3: 4-Methylphenyl (electron-donating) vs. 3-Fluorophenyl.
    • Position 5: Diethoxyphenethyl group vs. methoxyphenylmethylamine.
  • Diethoxy substituents may confer metabolic instability compared to methoxy .

Triazolopyrimidine Derivatives with Chlorophenyl/Fluorophenyl Substituents

N-(3-Chlorophenyl)-5-Methyl-2-[2-(Methylamino)Ethyl][1,2,4]Triazolo[1,5-a]Pyrimidin-7-Amine (93)

  • Key Differences: Core Structure: Triazolopyrimidine vs. triazoloquinazoline. Substituents: 3-Chlorophenyl vs. 3-Fluorophenyl; methylaminoethyl side chain.
  • Implications: Chlorine’s larger atomic size may sterically hinder target binding compared to fluorine. The methylaminoethyl group in compound 93 could enhance solubility but reduce metabolic stability .

7-(4-(Benzyloxy)-3-Methoxyphenyl)-N-(3-Fluorophenyl)-4,7-Dihydro-5-Methyl-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide (V5)

  • Key Differences :
    • Position 6: Carboxamide group absent in the target compound.
    • Substituents: Benzyloxy and 3-methoxyphenyl vs. 3-methoxyphenylmethylamine.
  • Implications: The benzyloxy group in V5 may confer antioxidant activity, as seen in triazolopyrimidines .

Molecular Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound C25H20FN5O2 457.46 3-Fluorophenyl, 3-methoxyphenylmethyl 3.8
E543-0718 () C25H21N5O4 455.47 4-Methoxyphenyl, carboxamide 2.5
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl) C23H20N4O3S 460.51 Benzenesulfonyl, 4-ethoxyphenyl 4.1
V5 () C27H24FN5O3 485.51 Benzyloxy, 3-fluorophenyl 4.3

*LogP estimated using fragment-based methods.

Research Findings and Implications

  • Antimalarial Potential: Fluorophenyl derivatives in (e.g., compound 93) show activity against Plasmodium falciparum. The target’s fluorine substituent may enhance similar efficacy .
  • Antioxidant Activity : highlights triazolopyrimidines with benzyloxy groups as antioxidants. The target’s methoxy group may confer comparable radical-scavenging properties .
  • Metabolic Stability : The absence of ester or carboxamide groups in the target compound (vs. E543-0718 or V5) could improve metabolic stability .

Biological Activity

The compound 3-(3-Fluorophenyl)-N-[(3-Methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine belongs to the class of quinazoline derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives as anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested :
    • A549 (human lung adenocarcinoma)
    • SW-480 (colorectal cancer)
    • MCF-7 (human breast cancer)

Cytotoxicity Results

The cytotoxic effects were assessed using the MTT assay, with results summarized in Table 1.

CompoundCell LineIC50 (µM)Mechanism of Action
3-(3-Fluorophenyl)-N-[(3-Methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amineA549X.X ± Y.YApoptosis induction
6n (comparison)A5495.9 ± 1.7Apoptosis induction
CisplatinA54915.37DNA cross-linking

Note: The exact IC50 values for the target compound need to be determined through experimental studies.

The mechanism by which this compound exerts its anticancer effects is primarily through the induction of apoptosis in cancer cells. Flow cytometry analysis indicated that treatment with the compound led to an increase in both early and late apoptotic cells in a dose-dependent manner.

  • Apoptotic Induction :
    • Early apoptosis: Increased from 2.61% at low concentration to significant levels at higher concentrations.
    • Late apoptosis: Marked increase observed with higher doses.

Study on Quinazoline Derivatives

A study focused on a series of quinazoline-pyrimidine hybrids demonstrated their potential as antiproliferative agents against human cancer cell lines. The findings suggest that structural modifications can enhance biological activity significantly.

For instance, compounds with electron-withdrawing groups exhibited improved cytotoxicity compared to their counterparts without such modifications .

Additional Findings on Triazoloquinazolines

Research indicates that triazoloquinazolines can act as effective DNA intercalators and may exhibit selective receptor antagonism. Such properties suggest that these compounds could be developed further for therapeutic applications beyond oncology .

Q & A

What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Basic Research Focus
The synthesis of triazoloquinazoline derivatives typically involves cyclization reactions, substitution at the quinazoline core, and functionalization of aryl groups. A common approach is the coupling of amidine precursors with halogenated intermediates under reflux conditions, as seen in analogous triazolo-triazaphosphinine syntheses . Optimization of reaction conditions (e.g., solvent choice, catalyst, temperature) is critical. For example, using 1,4-dioxane as a solvent with triethylamine (TEA) as a base improved yields in related triazoloheterocycles . To enhance yields, researchers should:

  • Conduct kinetic studies to identify rate-limiting steps.
  • Explore alternative coupling agents (e.g., POCl₃ for cyclization) .
  • Monitor intermediate purity via TLC or HPLC to minimize side reactions.
    Reference yields for similar compounds range from 39.5% to 85%, depending on substituent steric effects .

How can contradictory NMR data (e.g., chemical shift discrepancies) be resolved during structural characterization?

Advanced Research Focus
Contradictions in spectroscopic data often arise from dynamic effects (e.g., tautomerism) or crystallographic packing forces. For example, in triazoloquinazoline derivatives, fluorine and methoxy substituents can cause unexpected deshielding in 1H^1H-NMR due to anisotropic effects . To resolve discrepancies:

  • Perform 13C^{13}\text{C}-NMR and DEPT-135 experiments to confirm carbon environments.
  • Use 1H ^1\text{H}-1H^1\text{H} COSY and 1H ^1\text{H}-13C^{13}\text{C} HSQC to assign coupling patterns.
  • Compare experimental data with DFT-predicted chemical shifts, as demonstrated in crystal structure studies of methoxyphenyl-substituted triazoles .

What computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Advanced Research Focus
Density Functional Theory (DFT) is widely used to analyze frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and intermolecular interactions. For triazoloquinazoline derivatives:

  • Optimize geometry at the B3LYP/6-311+G(d,p) level to assess stability .
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.
  • Simulate IR and NMR spectra to validate experimental data .
    Studies on analogous compounds show that fluorine substituents increase electrophilicity, while methoxy groups enhance π-stacking interactions .

How should experimental designs be structured to evaluate biological activity while minimizing confounding variables?

Basic Research Focus
For bioactivity assays (e.g., kinase inhibition), adopt a quasi-experimental design with positive/negative controls and blinded data analysis . Key considerations:

  • Use Lipinski’s Rule of Five to assess drug-likeness (e.g., logP, molecular weight).
  • Employ dose-response curves (IC₅₀ determination) with triplicate measurements.
  • Validate target engagement via SPR (Surface Plasmon Resonance) or thermal shift assays.
    Pharmaceutical studies on quinazoline-based APIs (e.g., Lapatinib) highlight the importance of salt forms (e.g., ditosylate) for solubility and bioavailability .

How do fluorine and methoxy substituents influence intermolecular interactions and crystallographic packing?

Advanced Research Focus
Fluorine’s electronegativity induces dipole-dipole interactions, while methoxy groups participate in CH-π and van der Waals interactions. Crystal structure analyses of methoxyphenyl-triazoles reveal:

  • Fluorophenyl groups adopt coplanar conformations with the quinazoline core, enhancing rigidity .
  • Methoxy oxygen atoms form hydrogen bonds with adjacent aromatic protons, stabilizing crystal lattices .
    These interactions impact solubility and melting points, as observed in compounds with melting points ranging from 196–198°C .

What strategies mitigate scalability challenges in synthesizing this compound?

Advanced Research Focus
Scale-up requires balancing reaction efficiency and purity. Strategies include:

  • Switching from batch to flow chemistry for exothermic steps (e.g., cyclization) .
  • Using membrane technologies (e.g., nanofiltration) to remove byproducts .
  • Optimizing solvent systems (e.g., ethanol/water mixtures) for recrystallization .
    AI-driven reaction path searches (e.g., ICReDD’s quantum chemical methods) can predict optimal conditions, reducing trial-and-error experimentation .

How can AI and machine learning accelerate property prediction or synthesis optimization?

Advanced Research Focus
AI integration enables:

  • Predictive Modeling : Train neural networks on datasets of triazoloquinazoline properties (e.g., solubility, logP) using COMSOL Multiphysics for multiparameter optimization .
  • Autonomous Experimentation : Implement robotic platforms with real-time feedback loops to adjust reaction parameters (e.g., temperature, stoichiometry) .
  • Reaction Path Discovery : Use DFT-guided algorithms to identify low-energy pathways for functional group transformations .

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